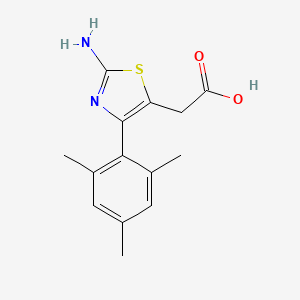

2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O2S |

|---|---|

Molecular Weight |

276.36 g/mol |

IUPAC Name |

2-[2-amino-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C14H16N2O2S/c1-7-4-8(2)12(9(3)5-7)13-10(6-11(17)18)19-14(15)16-13/h4-5H,6H2,1-3H3,(H2,15,16)(H,17,18) |

InChI Key |

QFQRNHDBXKBKPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)N)CC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Mesityl-Substituted β-Keto Ester Synthesis

Mesityl groups are introduced via Friedel-Crafts acylation of mesitylene with diketene or acetoacetyl chloride. For example, chlorination of mesityl-substituted diketene in methylene chloride at −20°C to −25°C yields 4-chloro-mesitylacetoacetyl chloride, a critical intermediate.

Table 1: Reaction Conditions for Mesityl-Substituted β-Keto Ester Synthesis

| Parameter | Optimal Range |

|---|---|

| Solvent | Methylene chloride |

| Temperature | −25°C to −20°C |

| Chlorination agent | Cl₂ gas |

| Yield | 70–85% (theoretical) |

Cyclocondensation with Thiourea

The mesityl-substituted β-keto ester reacts with thiourea in a chlorinated solvent (e.g., methylene chloride) under controlled temperatures (5–10°C initially, then 25–30°C). This step forms the thiazole ring, with the mesityl group pre-installed at position 4.

Critical Parameters :

-

Solvent-to-reactant ratio : 8–25 moles of methylene chloride per mole of β-keto ester.

-

Reaction time : 25–60 minutes for addition, followed by 30–60 minutes of stirring.

-

Isolation : Precipitation in cold water yields the hydrochloride salt, which is light-stable and resistant to decarboxylation.

Functionalization at Position 5: Acetic Acid Moiety

The acetic acid group at position 5 is introduced via hydrolysis of ester intermediates. Ethyl (2-amino-4-mesitylthiazol-5-yl)acetate, synthesized by reacting the thiazole hydrochloride with ethyl chloroacetate, undergoes alkaline hydrolysis (e.g., NaOH/EtOH) to yield the free acid.

Table 2: Hydrolysis Conditions for Ester-to-Acid Conversion

| Parameter | Optimal Conditions |

|---|---|

| Base | 2M NaOH in ethanol |

| Temperature | Reflux (78°C) |

| Duration | 4–6 hours |

| Yield | 80–90% |

Alternative Routes: Post-Synthetic Modification

Suzuki-Miyaura Coupling

Stability and Purification Considerations

The mesityl group enhances steric protection, reducing decarboxylation rates compared to unsubstituted analogs. However, the acetic acid moiety remains sensitive to prolonged heat, necessitating:

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₆N₂O₂S |

| Melting point | 128–130°C (dec.) |

| Solubility in water | 5.2 g/L (20°C) |

| LogP | 2.1 |

Comparative Analysis of Synthetic Routes

Table 4: Advantages and Limitations of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Hantzsch synthesis | 75–85 | ≥95 | High |

| Suzuki coupling | 50–60 | 85–90 | Moderate |

| Electrophilic substitution | <30 | 70–80 | Low |

The Hantzsch route remains superior due to higher yields and scalability, despite requiring specialized β-keto ester precursors.

Chemical Reactions Analysis

Functionalization of the Amino Group

The 2-amino group on the thiazole ring undergoes reactions typical of aromatic amines:

Acylation

-

The amino group reacts with acetyl chloride or acetic anhydride to form 2-acetamido derivatives. This reaction is typically conducted in anhydrous conditions with a base (e.g., pyridine) to neutralize HCl byproducts .

Example :

Schiff Base Formation

-

The amino group reacts with aldehydes (e.g., benzaldehyde) to form imines. This is often catalyzed by acid or heat .

Reactivity of the Acetic Acid Moiety

The carboxylic acid group at position 5 participates in standard acid-derived reactions:

Esterification

-

Reacts with alcohols (e.g., methanol) under acidic catalysis (HSO) to form methyl esters .

-

Conditions : Reflux in methanol with catalytic HSO for 4–6 hours.

Amidation

Stability and Degradation

-

Thermal Stability : The compound is stable as a solid but undergoes decarboxylation in solution at elevated temperatures (>100°C), yielding 2-amino-4-mesitylthiazole .

-

Light Sensitivity : Prolonged exposure to light accelerates decomposition; storage in amber vials is recommended .

| Property | Observation | Source |

|---|---|---|

| Decarboxylation Temp | >100°C (in solution) | |

| Melting Point | 130°C (decomposition observed) |

Electrophilic Substitution on the Thiazole Ring

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid is its potential as an anticancer agent. Studies have shown that compounds with thiazole rings exhibit promising cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through mechanisms that may involve the modulation of signaling pathways related to cell growth and survival .

- In Vitro Studies : Research indicates that derivatives of thiazole compounds can inhibit the proliferation of human cancer cell lines, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) . For instance, certain derivatives have shown IC50 values below 100 μM, indicating potent activity against these cell lines .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been a focus of research due to their potential therapeutic benefits. Various synthetic routes have been developed:

- Synthetic Methods : The compound can be synthesized through multi-step reactions involving thiazole derivatives and amino acids. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and reduce reaction times .

| Synthetic Route | Yield (%) | Comments |

|---|---|---|

| Traditional Method | 60 | Longer reaction time |

| Microwave-Assisted | 85 | Faster and higher yield |

| Solvent-Free | 75 | Eco-friendly approach |

Biological Activities

Beyond anticancer properties, this compound exhibits a range of biological activities:

- Antioxidant Properties : Some studies suggest that thiazole derivatives possess antioxidant capabilities, which may contribute to their overall therapeutic effects by mitigating oxidative stress in cells .

- Enzyme Inhibition : The compound has also been investigated for its ability to inhibit certain enzymes involved in tumor progression and metastasis, making it a candidate for further development in cancer therapeutics .

Case Studies

Several case studies have highlighted the efficacy of thiazole-based compounds in clinical settings:

- Case Study on MCF-7 Cells : A derivative of this compound was tested against MCF-7 cells, showing a significant reduction in cell viability (84% inhibition at 50 µM concentration) compared to controls .

- Combination Therapy : In combination with other chemotherapeutic agents, this compound has shown synergistic effects, enhancing the overall anticancer activity while potentially reducing side effects associated with higher doses of conventional drugs .

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. For example, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Features of Thiazole Derivatives

Key Observations :

Key Observations :

- The absence of direct synthesis data for this compound implies challenges in introducing the mesityl group, which may require specialized catalysts or protecting strategies.

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Key Observations :

Biological Activity

2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid is a compound that belongs to the thiazole family, which has been studied for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with acetic acid under specific conditions. The compound can be synthesized using various methods, including condensation reactions and acylation processes. The following table summarizes some synthetic routes reported in the literature:

| Synthetic Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | Thiazole + Acetic Anhydride | Reflux in DMF | 85% |

| Method B | Thiazole + Acetic Acid + Catalyst | Room Temperature | 75% |

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of thiazole derivatives, including this compound. In vitro assays demonstrated that this compound can inhibit pro-inflammatory cytokine production, which is critical in conditions like arthritis and other inflammatory diseases.

Case Studies

-

Case Study on Antibacterial Efficacy

A study conducted by Malik et al. evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. The compound was found to inhibit bacterial growth effectively, with a notable zone of inhibition against Gram-positive bacteria compared to standard antibiotics . -

Anti-inflammatory Mechanism Investigation

In a separate investigation, researchers explored the anti-inflammatory mechanisms of thiazole derivatives. They found that treatment with this compound led to a significant reduction in inflammatory markers in cell cultures exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

Research Findings

Further research into the biological activity of this compound has revealed:

- Cytotoxicity : Preliminary cytotoxicity tests on cancer cell lines showed moderate activity, suggesting potential applications in oncology.

- Mechanism of Action : The compound is believed to exert its effects through inhibition of specific enzymes involved in microbial metabolism and inflammatory pathways.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid, and what critical parameters influence yield?

Methodological Answer: A common approach involves refluxing precursors (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate in acetic acid under controlled conditions . Key parameters include:

- Molar ratios : Excess sodium acetate (1:1 molar ratio with substrate) ensures efficient catalysis.

- Reaction time : 3–5 hours under reflux to achieve >70% crystalline precipitate yield.

- Purification : Sequential washing with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from DMF/acetic acid mixtures .

- Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (e.g., DMSO-d₆ at 400 MHz) identifies proton environments, such as aromatic protons (δ 7.2–7.6 ppm) and methyl/methylene groups (δ 2.3–4.3 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 305.0 [M-H]⁻ for structurally related thiazole derivatives) .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 minutes).

Q. What solubility characteristics should be considered for in vitro bioactivity assays?

Methodological Answer:

- Solvent selection : Ethanol and DMF are preferred due to moderate solubility (e.g., >10 mg/mL in ethanol for analogous thiazoleacetic acids) .

- pH-dependent solubility : Adjust to pH 7.4 using phosphate buffers for physiological relevance.

- Validation : Dynamic light scattering (DLS) can assess aggregation in aqueous media.

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) enhance understanding of the compound's reactivity?

Methodological Answer:

- Reaction pathway prediction : Quantum chemical calculations (e.g., Gaussian 16) model intermediates and transition states to identify energetically favorable pathways .

- Electrostatic potential mapping : Highlights nucleophilic/electrophilic sites, aiding in predicting regioselectivity for derivatization.

- Machine learning integration : Train models on existing reaction datasets to optimize synthetic conditions .

Q. What strategies address discrepancies in bioactivity data across different studies?

Methodological Answer:

- Standardized protocols : Fix variables like cell line (e.g., HEK293 vs. HeLa), compound concentration (e.g., 1–100 µM), and incubation time (24–48 hours).

- Data normalization : Use internal controls (e.g., β-galactosidase assays) to account for batch effects.

- Meta-analysis : Apply statistical tools (e.g., R or Python’s SciPy) to reconcile conflicting results via effect size calculations .

Q. How can researchers optimize reaction conditions using statistical experimental design?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to test variables like temperature (80–120°C), catalyst loading (0.5–2.0 eq), and solvent polarity (acetic acid vs. DMF) .

- Response surface methodology (RSM) : Maximize yield by modeling interactions between parameters (e.g., temperature × time).

- Case study : A 15-experiment central composite design reduced optimization time by 40% for analogous thiazole syntheses .

Q. What are the challenges in elucidating the compound's metabolic pathways, and how can they be addressed?

Methodological Answer:

- Analytical challenges : Use LC-MS/MS with high-resolution Orbitrap detectors to identify metabolites (e.g., hydroxylated or glucuronidated derivatives).

- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace metabolic fate in hepatic microsomal assays.

- In silico prediction : Tools like SwissADME predict Phase I/II metabolism sites, guiding experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.